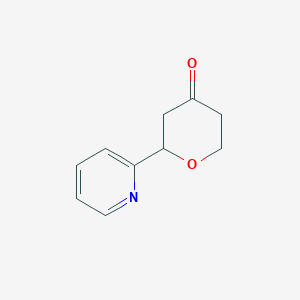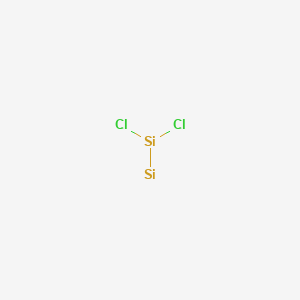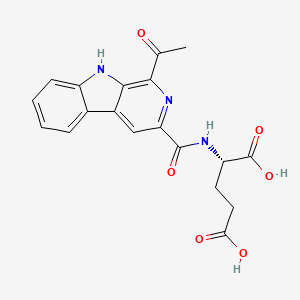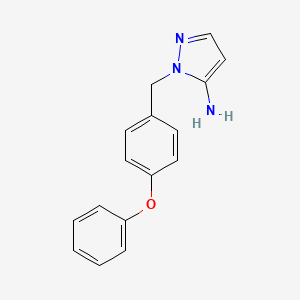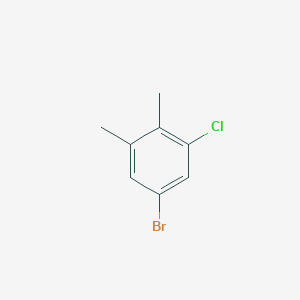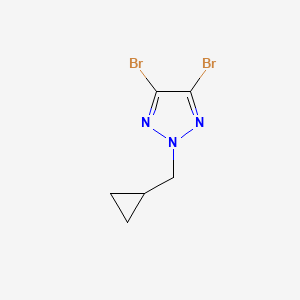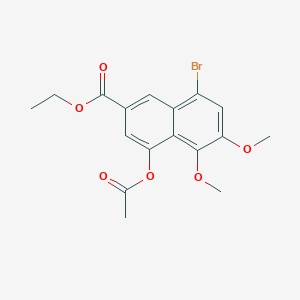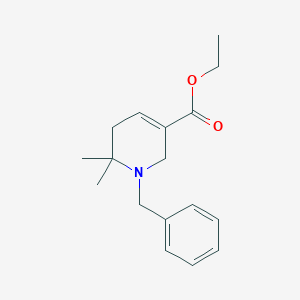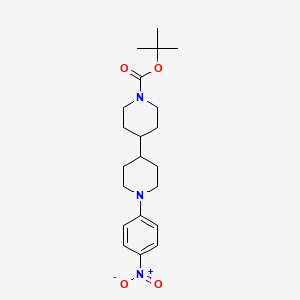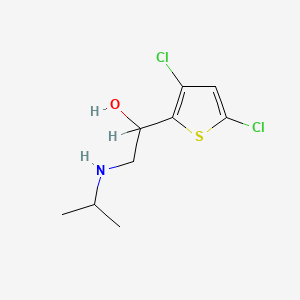
1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol is an organic compound that features a thienyl group substituted with two chlorine atoms at the 3 and 5 positions, an isopropylamino group, and an ethanol moiety
Vorbereitungsmethoden
The synthesis of 1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorothiophene, which is reacted with an appropriate reagent to introduce the isopropylamino group.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base to facilitate the nucleophilic substitution.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The chlorine atoms on the thienyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfone, while substitution with sodium methoxide may produce a methoxy-substituted thienyl derivative.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or antimicrobial agent.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal applications, the compound may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dichloro-2-thienyl)-2-isopropylaminoethanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3,5-Dichloro-2-thienyl)-2-propanaminium chloride and 4-(3,5-Dichloro-2-thienyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Uniqueness: The presence of the isopropylaminoethanol moiety in this compound distinguishes it from other compounds, potentially leading to different chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
62673-48-7 |
|---|---|
Molekularformel |
C9H13Cl2NOS |
Molekulargewicht |
254.18 g/mol |
IUPAC-Name |
1-(3,5-dichlorothiophen-2-yl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C9H13Cl2NOS/c1-5(2)12-4-7(13)9-6(10)3-8(11)14-9/h3,5,7,12-13H,4H2,1-2H3 |
InChI-Schlüssel |
FXEIWSOQYYFDEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(C1=C(C=C(S1)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)

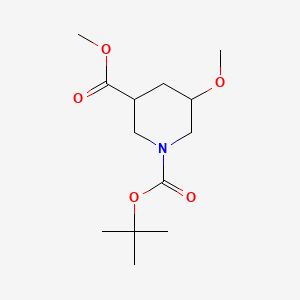
![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
